molecular formula C26H23NS2Sn B14172874 Triphenylstannanylium benzylcarbamodithioate CAS No. 1803-02-7

Triphenylstannanylium benzylcarbamodithioate

Cat. No.: B14172874
CAS No.: 1803-02-7
M. Wt: 532.3 g/mol
InChI Key: LPKMIIGXSAQXAW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylstannanylium benzylcarbamodithioate is an organotin compound with the molecular formula C26H23NS2Sn. This compound is known for its unique structure, which includes a triphenylstannanylium cation and a benzylcarbamodithioate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylstannanylium benzylcarbamodithioate typically involves the reaction of triphenyltin chloride with sodium benzylcarbamodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove any insoluble by-products. The resulting solution is then concentrated, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Triphenylstannanylium benzylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triphenylstannanylium benzylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of triphenylstannanylium benzylcarbamodithioate involves its interaction with biological molecules through its organotin moiety. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for antimicrobial and anticancer therapies. The molecular targets include enzymes with active thiol groups, and the pathways involved are related to cellular redox balance and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenylstannanylium benzylcarbamodithioate is unique due to its combination of the organotin moiety and the benzylcarbamodithioate anion. This unique structure imparts specific chemical reactivity and biological activity that is not observed in other similar compounds. The presence of both the organotin and dithiocarbamate functionalities allows for a wide range of applications in different fields .

Properties

CAS No.

1803-02-7

Molecular Formula

C26H23NS2Sn

Molecular Weight

532.3 g/mol

IUPAC Name

N-benzylcarbamodithioate;triphenylstannanylium

InChI

InChI=1S/C8H9NS2.3C6H5.Sn/c10-8(11)9-6-7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H,6H2,(H2,9,10,11);3*1-5H;/q;;;;+1/p-1

InChI Key

LPKMIIGXSAQXAW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)[S-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.